molecular formula C16H29N3O3 B2600430 tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate CAS No. 651056-70-1

tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate

Cat. No.: B2600430
CAS No.: 651056-70-1
M. Wt: 311.426
InChI Key: QHTZMHUKWCUEJU-UHFFFAOYSA-N
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Description

tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C16H29N3O3 and a molecular weight of 311.42 g/mol . It is also known by its systematic name, Carbamic acid, [1-(1-piperidinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: This compound is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups, leading to unique chemical properties and applications

Properties

IUPAC Name

tert-butyl N-[1-(piperidine-1-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-14(20)17-13-7-11-19(12-8-13)15(21)18-9-5-4-6-10-18/h13H,4-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTZMHUKWCUEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 1.0 g of tert-butyl piperidin-4-ylcarbamate hydrochloride and 0.6 ml of triethylamine in 15 ml of methylene chloride was added to a solution of 418 mg of triphosgene in 10 ml of methylene chloride under cooling with ice-water bath. The reaction mixture was stirred for 2 hours with ice cooling, and then a solution of 358 mg of piperidine and 0.6 ml of triethylamine in 5 ml of methylene chloride was added thereto and stirred at room temperature for 15 hours. Aqueous 10% citric acid solution was added to the reaction mixture, and this was extracted with EtOAc. The organic layer was washed with brine, and then dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The resulting solid was washed with ether to obtain 440 mg of tert-butyl [1-(piperidine-1-carbonyl)piperidin-4-yl]carbamate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
358 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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